molecular formula C25H20N2O3 B10978543 1,3-Bis(4-phenoxyphenyl)urea CAS No. 105482-59-5

1,3-Bis(4-phenoxyphenyl)urea

Cat. No.: B10978543
CAS No.: 105482-59-5
M. Wt: 396.4 g/mol
InChI Key: KYKFSPUFVAXZNK-UHFFFAOYSA-N
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Description

Urea, N,N’-bis(4-phenoxyphenyl)- is a compound that belongs to the class of bis-ureas It is characterized by the presence of two phenoxyphenyl groups attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’-bis(4-phenoxyphenyl)- typically involves the reaction of 4-phenoxyaniline with phosgene or its derivatives to form the corresponding isocyanate intermediate. This intermediate is then reacted with another equivalent of 4-phenoxyaniline to yield the desired bis-urea compound. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of Urea, N,N’-bis(4-phenoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis(4-phenoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted phenoxy compounds .

Scientific Research Applications

Urea, N,N’-bis(4-phenoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N,N’-bis(4-phenoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in preventing the formation of kidney stones and other related conditions .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-nitrophenyl)urea: Similar structure but with nitro groups instead of phenoxy groups.

    N,N’-bis(4-chlorophenyl)urea: Contains chlorine atoms instead of phenoxy groups.

    N,N’-bis(4-methoxyphenyl)urea: Features methoxy groups instead of phenoxy groups.

Uniqueness

Urea, N,N’-bis(4-phenoxyphenyl)- is unique due to its phenoxy groups, which confer specific chemical properties and reactivity. These groups enhance its solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

CAS No.

105482-59-5

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

1,3-bis(4-phenoxyphenyl)urea

InChI

InChI=1S/C25H20N2O3/c28-25(26-19-11-15-23(16-12-19)29-21-7-3-1-4-8-21)27-20-13-17-24(18-14-20)30-22-9-5-2-6-10-22/h1-18H,(H2,26,27,28)

InChI Key

KYKFSPUFVAXZNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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